

Spectroscopic Profile of 5-Methyloxazolidine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyloxazolidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyloxazolidine**, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Core Data Presentation

The following tables summarize the available and expected quantitative spectroscopic data for **5-Methyloxazolidine**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of public experimental spectra for **5-Methyloxazolidine**, the following table includes predicted chemical shifts (ppm). These predictions are based on the analysis of the molecule's structure and typical chemical shifts for similar functional groups.

Proton (^1H) NMR	Carbon (^{13}C) NMR
Atom	Predicted Chemical Shift (ppm)
H on C2 (O-CH ₂ -N)	~4.5 - 5.0
H on C4 (N-CH ₂)	~3.0 - 3.5
H on C5 (CH-CH ₃)	~3.8 - 4.2
H on CH ₃	~1.2 - 1.5
N-H	~1.5 - 2.5 (broad)

Table 2: Infrared (IR) Spectroscopy Data

The expected IR absorption bands for **5-Methyloxazolidine** are based on the characteristic vibrational frequencies of its functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch (secondary amine)	3300 - 3500	Medium
C-H Stretch (alkane)	2850 - 3000	Strong
C-N Stretch (amine)	1020 - 1250	Medium
C-O Stretch (ether-like)	1070 - 1150	Strong

Table 3: Mass Spectrometry (MS) Data

The following mass spectrometry data is available from the National Institute of Standards and Technology (NIST) database.^[1] The fragmentation pattern is characteristic of a small heterocyclic amine.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Possible Fragment
87	Moderate	$[M]^+$ (Molecular Ion)
86	Moderate	$[M-H]^+$
72	Moderate	$[M-CH_3]^+$
57	Strong	$[M-CH_2O]^+$
44	High	$[C_2H_6N]^+$
43	Base Peak	$[C_2H_5N]^+$
42	High	$[C_2H_4N]^+$

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the 1H and ^{13}C chemical environments in **5-Methyloxazolidine**.

Methodology:

- **Sample Preparation:** A 5-10 mg sample of **5-Methyloxazolidine** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **1H NMR Acquisition:**
 - The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used to acquire the 1H spectrum.

- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C spectrum, resulting in single lines for each unique carbon atom.
 - A wider spectral width (e.g., 0-220 ppm) is required.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Methyloxazolidine** based on their vibrational frequencies.

Methodology:

- Sample Preparation: As **5-Methyloxazolidine** is expected to be a liquid at room temperature, it can be analyzed as a neat thin film. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample compartment.

- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

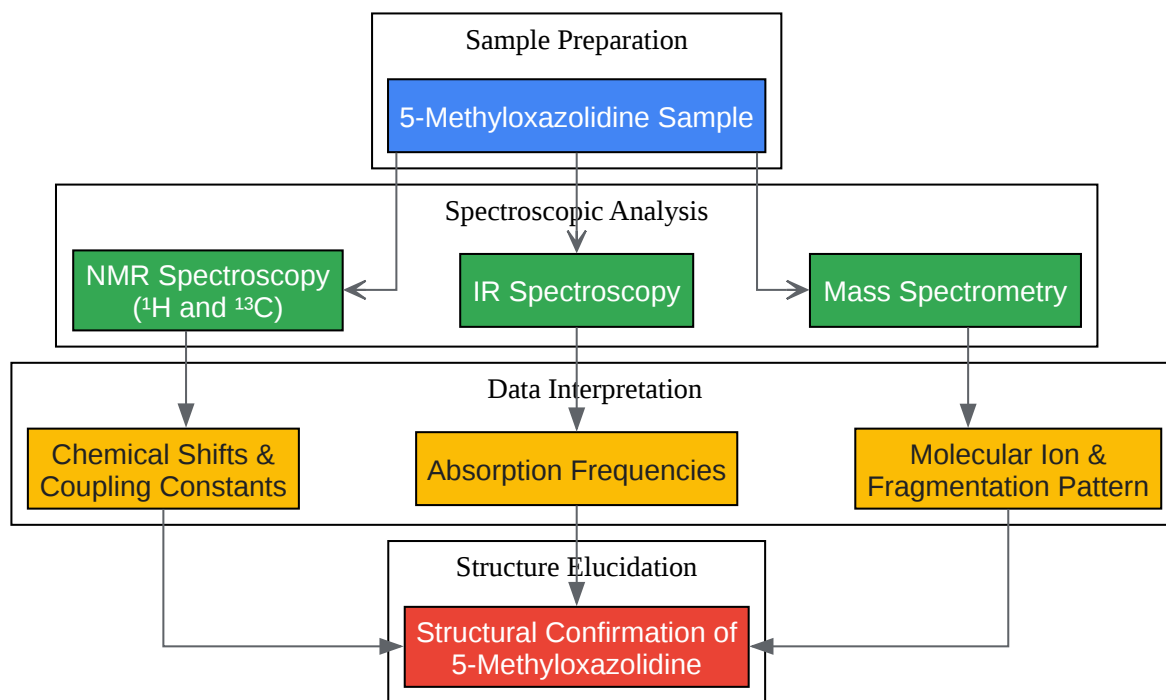
Objective: To determine the molecular weight and fragmentation pattern of **5-Methyloxazolidine**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of **5-Methyloxazolidine** in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for small molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small organic molecule like **5-Methyloxazolidine**.



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A logical workflow for the spectroscopic analysis of **5-Methyloxazolidine**.

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References

- 1. ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
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